

# A Technical Guide to 2F-Viminol: A Novel Psychoactive Opioid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | 2F-Viminol |           |
| Cat. No.:            | B1442990   | Get Quote |

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only. **2F-Viminol** is a novel psychoactive substance (NPS) and may be subject to legal restrictions in various jurisdictions.

### Introduction

**2F-Viminol** is a synthetic opioid and a derivative of Viminol, a compound developed by Zambon in the 1960s.[1] Unlike its parent compound, which has seen limited medical use as an analgesic, **2F-Viminol** has never been approved for medical use and has emerged on the designer drug market.[1] First identified in Sweden in 2019, it is one of many structurally atypical opioids to appear as novel psychoactive substances (NPS).[1] This guide provides a comprehensive technical overview of **2F-Viminol**, focusing on its chemical properties, pharmacology, metabolism, and the analytical methods for its characterization.

### **Chemical Properties**

**2F-Viminol** is structurally derived from Viminol by the substitution of a chlorine atom with a fluorine atom on the benzyl group.[2] It belongs to the  $\alpha$ -pyrryl-2-aminoethanol class of opioids. [2]



| Property          | Value                                                                            | Source |
|-------------------|----------------------------------------------------------------------------------|--------|
| IUPAC Name        | 2-[di(butan-2-yl)amino]-1-[1-<br>[(2-fluorophenyl)methyl]pyrrol-<br>2-yl]ethanol | [1][3] |
| Molecular Formula | C21H31FN2O                                                                       | [1][4] |
| Molar Mass        | 346.490 g·mol⁻¹                                                                  | [1]    |
| CAS Number        | 63880-43-3                                                                       | [1]    |

Like its parent compound, **2F-Viminol** possesses three chiral centers, leading to the possibility of six different stereoisomers.[5][6] The pharmacology of Viminol is highly dependent on its stereochemistry, and it is presumed that the same holds true for **2F-Viminol**.[5][7]

### **Pharmacology**

The pharmacological profile of **2F-Viminol** is understood primarily through the lens of its parent compound, Viminol. Research indicates that replacing the chlorine atom of Viminol with fluorine results in a compound with approximately twice the analgesic potency.[2]

### **Mechanism of Action & Receptor Activity**

Viminol exerts its effects through a complex interaction with the opioid receptor system. It is supplied as a racemic mixture of stereoisomers, which have varying effects.[2]

- The 1S-(R,R)-disecbutyl isomer is a full agonist at the μ-opioid receptor, with a potency about 5.5 times that of morphine.[2][8]
- The 1S-(S,S)-disecbutyl isomer acts as an antagonist at the opioid receptors.[2][7][8]

This combination of agonist and antagonist activity within the same racemic mixture gives Viminol a mixed agonist-antagonist profile, which may contribute to a lower potential for dependence compared to full  $\mu$ -opioid agonists.[2][6][9] It is hypothesized that **2F-Viminol** shares this stereoisomer-dependent pharmacology.

### **Opioid Receptor Signaling Pathway**

### Foundational & Exploratory





As an opioid agonist, the active isomers of **2F-Viminol** are expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade.[5][10] Upon binding to the  $\mu$ -opioid receptor, the agonist induces a conformational change, leading to the activation of an associated inhibitory G-protein (G $\alpha$ i/o).[10][11] This initiates several downstream events:

- The G-protein dissociates into its  $G\alpha$  and  $G\beta\gamma$  subunits.[10][11]
- The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[11]
- The Gβγ subunit modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[10][11]

The net effect of this pathway is a hyperpolarization of the neuron, leading to reduced neuronal excitability and a decrease in neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.[12]





Click to download full resolution via product page

**Figure 1:** Simplified G-protein signaling pathway for μ-opioid receptor activation.

### **Quantitative Pharmacological Data**

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC<sub>50</sub>) of **2F-Viminol** stereoisomers at opioid receptors are not available in publicly accessible literature. Such data would be essential for a complete pharmacological characterization. The tables below are presented as templates for such data.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 2F-Viminol Isomers



| Isomer<br>Configuration | μ-Opioid Receptor<br>(MOR) | δ-Opioid Receptor<br>(DOR) | к-Opioid Receptor<br>(KOR) |
|-------------------------|----------------------------|----------------------------|----------------------------|
| 1S-(R,R) Agonist        | Data Not Available         | Data Not Available         | Data Not Available         |
| 1S-(S,S) Antagonist     | Data Not Available         | Data Not Available         | Data Not Available         |

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Table 2: Opioid Receptor Functional Activity (EC50/IC50, nM) of **2F-Viminol** Isomers

| Isomer<br>Configuration | MOR Activity       | DOR Activity       | KOR Activity       |
|-------------------------|--------------------|--------------------|--------------------|
| 1S-(R,R) Agonist        | Data Not Available | Data Not Available | Data Not Available |
| 1S-(S,S) Antagonist     | Data Not Available | Data Not Available | Data Not Available |

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

### Metabolism

The in vitro metabolism of **2F-Viminol** has been investigated using human liver microsomes (HLMs).[13] These studies are crucial for predicting its in vivo metabolic fate, identifying active metabolites, and developing analytical methods for its detection in biological samples.

A study identified seven metabolites of **2F-Viminol**, formed primarily through N-dealkylation and hydroxylation.[13] The two principal proposed metabolic pathways were the N-dealkylation of one of the sec-butyl groups and a combination of N-dealkylation (sec-butyl) with subsequent hydroxylation.[13]

Table 3: Identified In Vitro Metabolites of 2F-Viminol



| Metabolite | Metabolic Pathway                            |
|------------|----------------------------------------------|
| M1         | N-dealkylation (sec-butyl)                   |
| M2         | N-dealkylation (sec-butyl) + Hydroxylation   |
| M3-M7      | Other N-dealkylated and hydroxylated species |

Source: Adapted from Velez et al., 2023.[13]

### **Experimental Protocols**

This section details the methodologies for key experiments relevant to the characterization of **2F-Viminol**.

## In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This protocol is based on the methodology used to determine the metabolic profile of **2F-Viminol**.[13]

- Objective: To identify metabolites of **2F-Viminol** generated by hepatic enzymes.
- Materials:
  - o 2F-Viminol standard
  - Pooled human liver microsomes (HLMs)
  - NADPH (cofactor)
  - Phosphate buffer (pH 7.4)
  - Acetonitrile (reaction termination)
  - Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)
- Procedure:



- Preparation of Mixtures: Prepare three types of samples:
  - Standard: 2F-Viminol in phosphate buffer.
  - Control: 2F-Viminol and HLMs in phosphate buffer (without NADPH).
  - Reaction Mixture: 2F-Viminol, HLMs, and NADPH in phosphate buffer.
- Incubation: Incubate all mixtures at 37°C with gentle agitation to facilitate metabolic reactions.
- Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
  This precipitates the microsomal proteins.
- Sample Cleanup: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.
- Analysis: Analyze the supernatant using LC-QTOF-MS to separate and identify the parent drug and its metabolites.
- Data Elucidation: Use metabolite identification software to propose structures for the detected metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13]

## Opioid Receptor Binding Assay (Radioligand Competition)

This is a standard protocol to determine the binding affinity (Ki) of a compound for a specific receptor.[9][14][15]

- Objective: To quantify the affinity of **2F-Viminol** isomers for  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors.
- Materials:
  - Cell membranes from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR).
  - A subtype-specific radioligand (e.g., [3H]DAMGO for MOR).



- Unlabeled 2F-Viminol isomer (the test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
  - Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled 2F-Viminol isomer.
  - Equilibration: Allow the binding reaction to reach equilibrium.
  - Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
  - Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  - Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
  - Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of the 2F-Viminol isomer. Calculate the IC<sub>50</sub> (the concentration of the isomer that inhibits 50% of the specific binding). Convert the IC<sub>50</sub> to the inhibition constant (Ki) using the Cheng-Prusoff equation.

### G-Protein Activation Assay ([35]GTPγS Binding)

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.[15][16]

- Objective: To determine the potency (EC<sub>50</sub>) and efficacy (Emax) of 2F-Viminol isomers as agonists at opioid receptors.
- Materials:



- Cell membranes expressing the opioid receptor of interest.
- [35S]GTPyS (a non-hydrolyzable GTP analog).
- GDP.
- 2F-Viminol isomer (the test compound).
- · Assay buffer.
- Procedure:
  - Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the 2F-Viminol isomer.
  - Reaction Initiation: Initiate the reaction by adding [35S]GTPyS and GDP. Agonist-bound receptors will catalyze the exchange of GDP for [35S]GTPyS on the Gα subunit.
  - Incubation: Incubate to allow for [35S]GTPyS binding.
  - Termination & Filtration: Terminate the reaction by rapid filtration, capturing the membranes with bound [35S]GTPyS.
  - Quantification: Measure the amount of bound [35S]GTPyS by scintillation counting.
  - Data Analysis: Plot the amount of [35S]GTPγS bound versus the concentration of the 2F-Viminol isomer. Use non-linear regression to determine the EC50 and Emax values.

### **Analytical Workflow for NPS Identification**

The identification of an unknown NPS like **2F-Viminol** in seized materials or toxicological samples follows a structured analytical workflow.





Click to download full resolution via product page

**Figure 2:** General analytical workflow for the identification of a novel psychoactive substance.

### Conclusion

**2F-Viminol** represents a continuation of the trend of emerging novel synthetic opioids with atypical structures. Based on its relationship to Viminol, it is presumed to be a potent, stereochemically complex opioid with a mixed agonist-antagonist profile inherent to its racemic nature. The in vitro metabolic profile has been partially elucidated, providing a basis for its detection in forensic and clinical settings. However, a significant data gap exists regarding its quantitative pharmacology and in vivo toxicology. Further research, including receptor binding and functional assays on its isolated stereoisomers, is necessary to fully characterize its pharmacological profile and potential for harm.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2F-Viminol Wikipedia [en.wikipedia.org]
- 2. Viminol Wikipedia [en.wikipedia.org]
- 3. 2F-Viminol | C21H31FN2O | CID 57419227 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monographs [cfsre.org]
- 5. benchchem.com [benchchem.com]
- 6. EP0480458A2 Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences Google Patents [patents.google.com]
- 7. Stereochemistry of viminol, a novel central analgesic PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Metabolic Profile Determination of 2F-Viminol, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations [cfsre.org]
- 9. benchchem.com [benchchem.com]
- 10. Opioid receptors signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Opioid Receptors: Overview [jove.com]
- 13. Metabolic profile determination of 2F-viminol A novel synthetic opioid identified in forensic investigations PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2F-Viminol: A Novel Psychoactive Opioid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442990#2f-viminol-as-a-novel-psychoactive-substance-nps]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com